5,7-Dimethoxyflavanone
Overview
Description
Synthesis Analysis
The synthesis of 5,7-Dimethoxyflavanone and related compounds has been explored through various chemical pathways. A notable study outlines the synthesis of natural homoisoflavonoids, closely related to 5,7-Dimethoxyflavanone, via a linear step process starting from known 4-chromenones, highlighting chemoselective reduction and selective deprotection methods (Lee et al., 2016). Another approach for synthesizing flavonoid derivatives, including the target compound, involves a multi-step process that utilizes commercially available phenols, showcasing the versatility in creating these complex structures (Kim et al., 2022).
Molecular Structure Analysis
The molecular structure of 5,7-Dimethoxyflavanone is characterized by the presence of two methoxy groups at the 5th and 7th positions of the flavanone skeleton. This structural arrangement significantly influences its chemical behavior and biological activity. Structural elucidation techniques, such as NMR and mass spectrometry, have been pivotal in confirming the configurations of synthesized compounds (Hong-qi, 2009).
Chemical Reactions and Properties
5,7-Dimethoxyflavanone participates in various chemical reactions, reflective of its functional groups. Studies have explored its reactivity, particularly focusing on its potential to undergo transformations such as the formation of antimicrobial agents through modifications of its hydroxyflavanone derivatives (Zhang et al., 2016). These reactions underscore the compound's chemical versatility and potential for pharmaceutical applications.
Physical Properties Analysis
The physical properties of 5,7-Dimethoxyflavanone, such as solubility, melting point, and stability, are influenced by its molecular structure. The methoxy groups contribute to its lipophilicity, affecting its absorption and bioavailability in biological systems. However, specific studies detailing these properties are limited, emphasizing the need for further research in this area.
Chemical Properties Analysis
5,7-Dimethoxyflavanone's chemical properties, including its reactivity towards other compounds and stability under various conditions, are essential for understanding its potential applications. Its antioxidant and potential chemopreventive properties have been highlighted, with studies demonstrating its ability to inhibit P-glycoprotein, suggesting implications for overcoming cancer multi-drug resistance (Teng et al., 2021).
Scientific Research Applications
Sarcopenia Treatment
- Scientific Field : Biotechnology
- Application Summary : 5,7-Dimethoxyflavone (DMF), a major flavone found in Kaempferia parviflora, has been studied for its inhibitory activity on sarcopenia, a muscle disease characterized by the loss of muscle mass and dysfunction with advancing age .
- Methods of Application : In the study, 18-month-old mice were orally administered DMF at the dose of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks .
- Results : DMF stimulated grip strength and exercise endurance, increased muscle mass and volume, and improved protein turnover and mitochondria function . It also alleviated inflammatory responses by reducing the tumor necrosis factor-alpha and interleukin-6 serum and mRNA levels .
Antioxidant, Anticholinesterasic, Antibacterial and Antitumor Activities
- Scientific Field : Applied Sciences
- Application Summary : 5,7-Dimethoxyflavanone has been evaluated for its antioxidant, anticholinesterasic, antibacterial and antitumor activities .
- Methods of Application : The synthesis of hydroxy and/or methoxychalcones was studied using less common bases, such as sodium hydride (NaH) and lithium bis (trimethylsilyl)amide (LiHMDS), in the aldol condensation .
- Results : 4′-Hydroxy-5,7-dimethoxyflavanone and 2′-hydroxy-4-methoxychalcone were the compounds with the best antitumor activity . 2′,4′,4-Trihydroxychalcone was the most active compound in terms of antioxidant, anti-butyrylcholinesterase and antimicrobial activity .
Enhancing Barrier Function in Human Intestinal Cells
- Scientific Field : Phytochemistry
- Application Summary : 5,7-Dimethoxyflavone has been used to enhance barrier function by increasing occludin and reducing claudin-2 in human intestinal Caco-2 cells .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFBOKYTDSDNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908493 | |
Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxyflavanone | |
CAS RN |
1036-72-2 | |
Record name | 5,7-Dimethoxyflavanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavanone, 5,7-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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